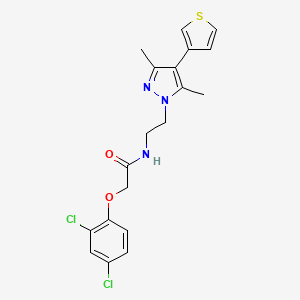

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the combination of various chemical moieties through processes such as stirring, recrystallization, and the use of reagents like lutidine and TBTU. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of intermolecular hydrogen bonds, which can significantly influence the compound's properties and interactions. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N—H···O, as well as intramolecular interactions . These structural features are crucial for understanding the molecular conformation and potential binding sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their functional groups and interactions. The presence of chloro and pyrazole groups, as seen in the related compounds, suggests that the compound may undergo reactions typical of these functionalities, such as substitution or addition reactions. The specific reactivity would depend on the exact molecular context and the presence of other reactive sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, is stabilized by a combination of hydrogen bonds and halogen-π interactions . These interactions can affect properties such as solubility, melting point, and stability. The compound of interest is likely to have similar properties, dictated by its dichlorophenoxy and pyrazole groups, as well as its potential for intermolecular interactions.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrazole-acetamide derivatives and their coordination complexes provide a foundation for understanding the chemical behavior and potential applications of similar compounds. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity due to their complex structural arrangements and hydrogen bonding interactions (Chkirate et al., 2019). Such studies underline the importance of the structural aspects of acetamide derivatives in determining their reactivity and functional properties.

Antioxidant Activity

Research into the antioxidant properties of acetamide derivatives further illustrates the potential application of these compounds in mitigating oxidative stress. The study by Chkirate et al. highlights the antioxidant potential of pyrazole-acetamide complexes, suggesting that similar compounds could be explored for their efficacy in protecting against oxidative damage, which is a key factor in the development of various diseases (Chkirate et al., 2019).

Potential in Agriculture and Material Science

Although not directly related to 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, the synthesis of chloroacetanilide and dichloroacetamide derivatives for use as herbicides and safeners points to the broader utility of acetamide compounds in agricultural chemistry. The radiolabeling of these compounds facilitates studies on their metabolism and mode of action, providing insights that could be applicable to the development of new agrochemicals (Latli et al., 1995).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O2S/c1-12-19(14-5-8-27-11-14)13(2)24(23-12)7-6-22-18(25)10-26-17-4-3-15(20)9-16(17)21/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQAJJYVOXSJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)